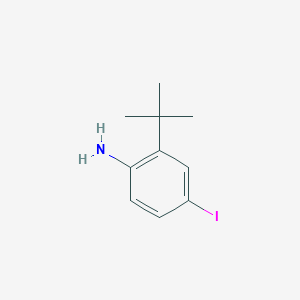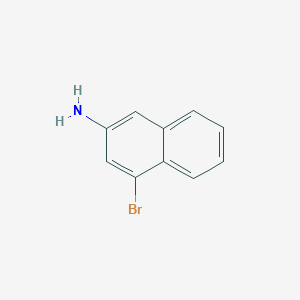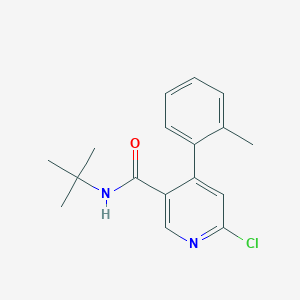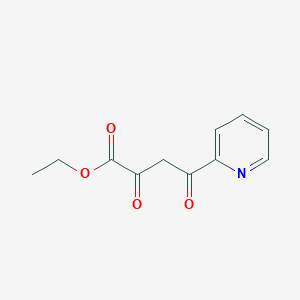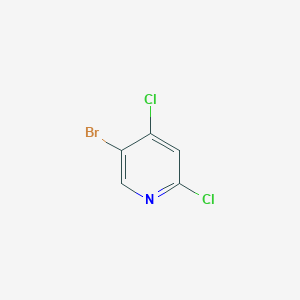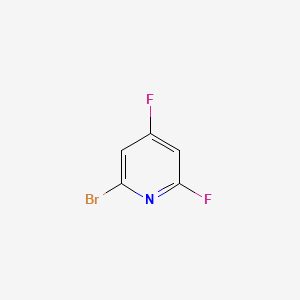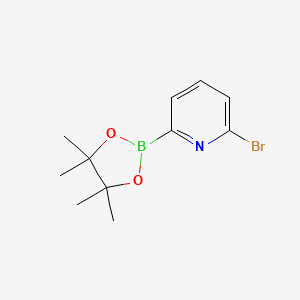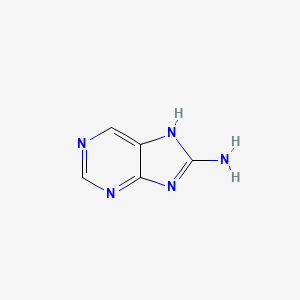
5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole
Overview
Description
Scientific Research Applications
Application in Polymer Science
Specific Scientific Field
Summary of the Application
5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole has been used in the synthesis of end-functional polystyrene (PSt) via Atom Transfer Radical Polymerization (ATRP) .
Methods of Application or Experimental Procedures
The ATRP of styrene (St) was carried out using 5-chloromethyl-2-methyl-2H-1,2,3,4-tetrazole as an initiator. The reaction was accelerated and the efficiency of the initiator was higher, even at relatively lower temperatures (40°C) .
Results or Outcomes
The end group of the obtained PSt can be turned into Schiff base and form polymeric complex with metal ions, which owns good film-forming ability and shows visible fluorescence .
Application in Green Chemistry
Specific Scientific Field
Summary of the Application
5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole, also known as 5-chloromethylfurfural (CMF), has been identified as a potential alternative to 5-hydroxymethylfurfural (HMF) in the development of biorefineries .
Methods of Application or Experimental Procedures
The production of CMF takes place at milder reaction conditions, with a lower polarity that enables easier separation with the aid of organic media .
Results or Outcomes
The presence of chlorine in CMF serves as a better leaving group in synthesis, offering some advantages over HMF .
Application in Fluorescent Materials
Specific Scientific Field
Summary of the Application
5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole has been used in the synthesis of end-functional polystyrene (PSt) via Atom Transfer Radical Polymerization (ATRP). The end group of the obtained PSt can be turned into Schiff base and form polymeric complex with metal ions, which owns good film-forming ability and shows visible fluorescence .
Results or Outcomes
Application in Porous Polymer Materials
Summary of the Application
5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole has been used in the synthesis of hypercrosslinked porous polymer materials .
Methods of Application or Experimental Procedures
The production of these porous polymer materials involves the use of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole as a crosslinker .
Results or Outcomes
The use of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole as a crosslinker resulted in a much higher surface area of 1650 m²/g for the ferrocene-based polymer .
properties
IUPAC Name |
5-(chloromethyl)-2-methyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN4/c1-8-6-3(2-4)5-7-8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFXNNJIVZUYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480378 | |
| Record name | 5-chloromethyl-2-methyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole | |
CAS RN |
55408-14-5 | |
| Record name | 5-chloromethyl-2-methyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)
